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molecular formula C6H11N3 B038338 2-(2-methyl-1H-imidazol-1-yl)ethanamine CAS No. 113741-01-8

2-(2-methyl-1H-imidazol-1-yl)ethanamine

Cat. No. B038338
M. Wt: 125.17 g/mol
InChI Key: QKVROWZQJVDFSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07781430B2

Procedure details

2-(2-Methylimidazol-1-yl)ethylamine was prepared from 2-methylimidazole and 2-chloroethylamine hydrochloride using the method described in Step B of Example 1. This material was obtained as a light yellow oil in 47% yield. 1H NMR (300 MHz, CD3OD) δ 6.95 (br s, 1H), 6.82 (br s, 1H), 4.90 (bs, 2H), 3.90 (t, J=6.9 Hz, 2H), 2.93 (t, J=6.9 Hz, 2H), 2.35 (s, 3H); MS (APCI) m/z 126 [M+H]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[NH:3][CH:4]=[CH:5][N:6]=1.Cl.Cl[CH2:9][CH2:10][NH2:11]>>[CH3:1][C:2]1[N:3]([CH2:9][CH2:10][NH2:11])[CH:4]=[CH:5][N:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1NC=CN1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.ClCCN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This material was obtained as a light yellow oil in 47% yield

Outcomes

Product
Name
Type
product
Smiles
CC=1N(C=CN1)CCN
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 47%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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